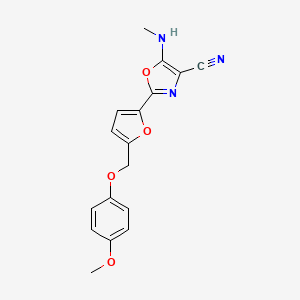![molecular formula C20H21N5O5S B3015997 N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396682-41-9](/img/structure/B3015997.png)
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For example, related compounds have been found to form mononuclear coordination compounds in which the metal ion is surrounded by various ligands .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can include a variety of processes such as Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific structure and substituents. For example, the crystal structure can be influenced by the coordination of the metal ion and the ligands .Applications De Recherche Scientifique
Antibacterial Potential
Research indicates that compounds structurally related to N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have significant antibacterial properties. A study conducted by Abbasi et al. (2016) explored the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition for Disease Treatment
These compounds have also demonstrated enzyme inhibitory activity, which can be crucial in the treatment of various diseases. For instance, Abbasi et al. (2019) reported that sulfonamides with benzodioxane and acetamide moieties exhibited substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (AChE), important enzymes in the management of diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Pharmacological Properties
A study by Irshad (2018) synthesized a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, revealing moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), but notably good activity against the lipoxygenase enzyme. These findings indicate potential pharmacological applications in treating conditions associated with these enzymes (Irshad, 2018).
Cancer Research
In cancer research, Kucukoglu et al. (2016) synthesized a series of sulfonamides and evaluated their cytotoxic activities on tumor and non-tumor cell lines, finding that some compounds showed potential as lead molecules for further investigations in cancer treatment (Kucukoglu et al., 2016).
Antimalarial and Antiviral Research
Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides and found promising results, indicating potential applications in antimalarial drug development. The study also involved computational calculations and molecular docking, highlighting the utility of these compounds in antiviral research, particularly against COVID-19 (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c26-31(27,14-4-5-16-17(12-14)29-11-10-28-16)25-20(6-2-1-3-7-20)19-23-18(24-30-19)15-13-21-8-9-22-15/h4-5,8-9,12-13,25H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDKKRUPNBFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
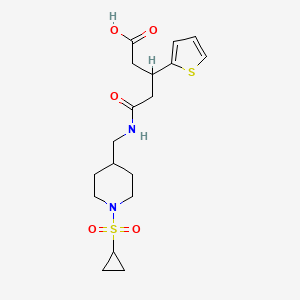
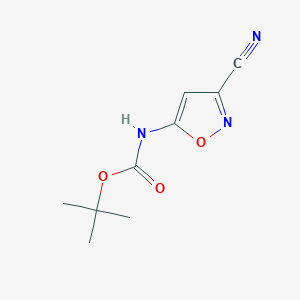
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
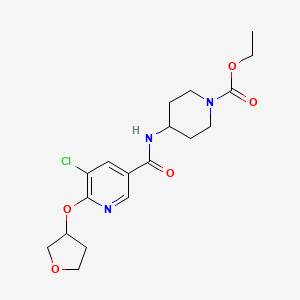
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

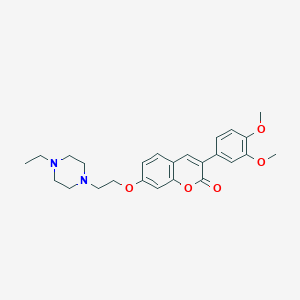
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)

